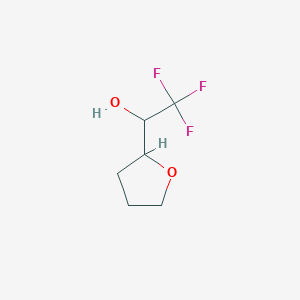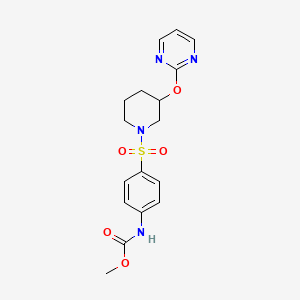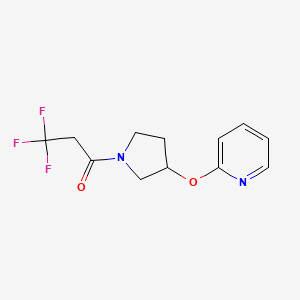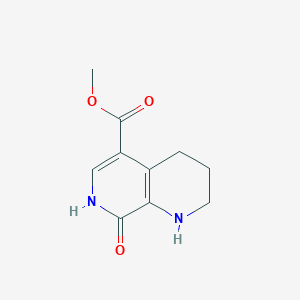![molecular formula C22H18ClN3O2S2 B2815753 N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291849-33-6](/img/structure/B2815753.png)
N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The compound's derivatives have been synthesized and evaluated for their antitumor activity. A notable study synthesized a range of thieno[3,2-d]pyrimidine derivatives, revealing that some of these compounds showed potent anticancer activity against human cancer cell lines, such as human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The potency of these compounds was comparable to that of doxorubicin, a well-known anticancer drug, indicating their significant potential in cancer treatment (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Dual Inhibitory Activity
Another study focused on the synthesis of nonclassical analogues as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The research introduced compounds exhibiting significant inhibitory activity against both human TS and DHFR, which are critical enzymes in the folate pathway, crucial for DNA synthesis and repair. The potent dual inhibitory activity suggests these derivatives could be developed into novel therapeutic agents for treating diseases associated with rapid cell division, such as cancer (A. Gangjee, Yibin Qiu, Wei Li, & R. Kisliuk, 2008).
Crystal Structures and Conformational Studies
Research on the crystal structures of related compounds has provided insights into their molecular conformations, which are vital for understanding the interactions with biological targets. For instance, studies have detailed the folded conformations and intramolecular hydrogen bonding within similar molecules, aiding in the rational design of more effective derivatives by elucidating the structural features responsible for biological activity (S. Subasri et al., 2016).
Antimicrobial Activity
Several studies have synthesized derivatives with sulfamido moieties and evaluated their antibacterial and antifungal activities, highlighting the potential of these compounds in combating microbial infections. For example, novel heterocyclic compounds possessing sulfamido groups have shown effectiveness against various bacterial and fungal strains, suggesting their utility as leads for developing new antimicrobial agents (R. Nunna et al., 2014).
Vibrational Spectroscopy and Quantum Computational Studies
Vibrational spectroscopic techniques, combined with quantum computational approaches, have been used to characterize the vibrational signatures of similar compounds. These studies provide a deeper understanding of the molecular vibrations, inter- and intramolecular hydrogen bonding, and the electronic structure, which are crucial for predicting the reactivity and interaction of these molecules with biological targets (S. J. Jenepha Mary, S. Pradhan, & C. James, 2022).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-13-7-8-15(11-16(13)23)24-19(27)12-30-22-25-17-9-10-29-20(17)21(28)26(22)18-6-4-3-5-14(18)2/h3-11H,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHFEUDKYRQLAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-((3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2815672.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide](/img/structure/B2815675.png)
![2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2815676.png)

![5,6,6-trimethyl-1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-onedihydrochloride](/img/structure/B2815679.png)

![N-(2,4-dimethylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2815681.png)

![2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2815686.png)


![3-Cyclopropyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2815693.png)
